molecular formula C9H8F3NO2 B1313155 2,3,4-Trifluoro-L-Phenylalanine CAS No. 873429-58-4

2,3,4-Trifluoro-L-Phenylalanine

Cat. No. B1313155
M. Wt: 219.16 g/mol
InChI Key: FGKZSVVTLDUTMM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluoro-L-Phenylalanine is a chemical compound . It is a fluorinated amino acid that has gained significant attention in the scientific community due to its unique chemical and biological properties.


Synthesis Analysis

The synthesis of 2,3,4-Trifluoro-L-Phenylalanine involves various enzymatic pathways . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method . The loop structure of fluorinase is key to forming the C-F bond .


Molecular Structure Analysis

The molecular formula of 2,3,4-Trifluoro-L-Phenylalanine is C9H8F3NO2 . The InChI code is 1S/C9H8F3NO2/c10-5-2-1-4 (7 (11)8 (5)12)3-6 (13)9 (14)15/h1-2,6H,3,13H2, (H,14,15) .

Scientific Research Applications

Protein Synthesis and Engineering

One area of research focuses on the mischarging of Escherichia coli tRNA^Phe with photoactivatable analogues of phenylalanine, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine. This work has implications for studying protein synthesis and the role of tRNA in genetic coding and expression (Baldini et al., 1988).

Metabolic Engineering for Phenylalanine Production

Research in metabolic engineering has led to the development of in vitro systems to investigate phenylalanine biosynthesis in E. coli, identifying key enzymes that can increase phenylalanine yield. This approach provides a method to improve the production of phenylalanine for various applications (Ding et al., 2016).

Phenylalanine Ammonia-Lyase (PAL) Studies

Phenylalanine ammonia-lyase (PAL) plays a crucial role in the conversion of phenylalanine to cinnamic acid, a key step in the phenylpropanoid pathway. This enzyme has been studied for its potential in biotechnological applications, including the production of phenylpropanoids and treatment for phenylketonuria (MacDonald & D'Cunha, 2007).

Sensing and Detection Technologies

The development of chiral fluorescent sensors based on H8-BINOL for the enantioselective recognition of D- and L-phenylalanine showcases an application in sensing technologies. Such sensors can differentiate between the biologically active L-phenylalanine and its D-form, illustrating the potential for applications in diagnostics and research (Zhang et al., 2022).

Electrochemical Sensors for Phenylalanine

The development and performance of electrochemical sensors and biosensors for phenylalanine detection highlight the importance of this amino acid in monitoring health conditions, such as phenylketonuria. These sensors aim to improve selectivity, sensitivity, and detection limits for phenylalanine in biological fluids (Dinu & Apetrei, 2020).

Future Directions

Fluorinated compounds like 2,3,4-Trifluoro-L-Phenylalanine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Hopefully, this will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

properties

IUPAC Name

(2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKZSVVTLDUTMM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441076
Record name 2,3,4-Trifluoro-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluoro-L-Phenylalanine

CAS RN

873429-58-4
Record name 2,3,4-Trifluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873429-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trifluoro-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.